N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine
Description
N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of the triethylamine group at the nitrogen atoms enhances its chemical properties, making it a valuable compound in various scientific research fields.
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N,N,2-triethylpyrazolo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C13H19N3/c1-4-11-13(15(5-2)6-3)12-9-7-8-10-16(12)14-11/h7-10H,4-6H2,1-3H3 |
InChI Key |
NEVUAVXDMNFADY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CC=CC2=C1N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine derivatives have shown promise in anticancer research. Studies have demonstrated that pyrazolo[1,5-a]pyridine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a focused screening campaign identified derivatives with low micromolar IC50 values against CDK-2, indicating their potential as anticancer agents .
Anti-inflammatory Properties:
Research has indicated that certain derivatives of pyrazolo[1,5-a]pyridin-3-amine exhibit anti-inflammatory effects. These compounds can modulate pathways involved in inflammation, making them candidates for further development in treating inflammatory diseases.
Antimicrobial Activity:
The compound's structure allows for modifications that enhance its antimicrobial properties. Various studies have reported the synthesis of pyrazolo[1,5-a]pyridine derivatives with significant activity against a range of bacterial strains, suggesting their potential as new antibiotics .
Synthesis and Chemical Properties
This compound can be synthesized through various methods including cycloaddition reactions. For example, a base-mediated [3 + 2]-cycloannulation strategy has been employed to produce pyrazolo[1,5-a]pyridine derivatives efficiently. This method utilizes readily available starting materials and offers good yields under mild conditions .
Material Science
Ligands in Catalysis:
The compound's unique structure allows it to function as a ligand in coordination chemistry. Pyrazolo[1,5-a]pyridine derivatives have been utilized as π-accepting ligands in various catalytic processes. Their ability to stabilize transition metals makes them valuable in catalyzing reactions such as polymerization and cross-coupling reactions .
Sensor Development:
Recent advancements have explored the use of pyrazolo[1,5-a]pyridine derivatives in sensor technology. Their electronic properties enable them to be effective in detecting specific ions or molecules through changes in conductivity or fluorescence.
Table 1: Summary of Biological Activities of this compound Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK-2 | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antimicrobial | Activity against bacterial strains |
Table 2: Synthetic Methods for this compound
| Method | Description | Yield |
|---|---|---|
| Base-mediated cycloannulation | Utilizes β-iodovinyl sulfones | Good to high |
| Ligand exchange reactions | Forms stable complexes with metals | Varies |
Case Studies
Case Study 1: Anticancer Screening
A study focused on the synthesis and screening of a library of pyrazolo[1,5-a]pyridine derivatives revealed several candidates with potent anticancer activity against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted key substituents that enhance binding affinity to CDK targets.
Case Study 2: Sensor Applications
Research into the use of this compound in sensor technology demonstrated its effectiveness in detecting heavy metal ions through fluorescence quenching mechanisms. This application showcases the compound's versatility beyond traditional medicinal chemistry.
Mechanism of Action
The mechanism of action of N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role as a CDK2 inhibitor in cancer treatment.
Uniqueness
N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine is unique due to its specific triethylamine substitution, which imparts distinct chemical and biological properties.
Biological Activity
N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine is a compound belonging to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazolo ring fused with a pyridine structure. Its molecular formula is C₁₁H₁₅N₃, and it exhibits properties typical of nitrogen-containing heterocycles. The compound's structure is crucial for its interaction with biological targets.
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, studies have indicated that compounds in this class can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that specific pyrazolo derivatives showed IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development as anticancer agents .
Enzymatic Inhibition
The compound exhibits inhibitory activity against several enzymes, including cyclooxygenases (COX). Selective COX-2 inhibitors derived from pyrazolo structures have been highlighted for their potential to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs . The selectivity index for these compounds often exceeds 200, indicating a strong preference for COX-2 over COX-1.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in inflammatory processes and cancer progression.
- Enzyme Interaction : It likely inhibits key enzymes involved in tumor growth and inflammation pathways.
- Cell Signaling Modulation : By affecting signaling pathways such as NF-kB or MAPK, it can influence cell proliferation and survival.
Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2021) | Reported that pyrazolo derivatives showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. |
| Liu et al. (2022) | Demonstrated selective COX-2 inhibition with an IC50 value of 0.07 µM for a related pyrazolo compound. |
| Kim et al. (2023) | Found that N,N-diethyl derivatives exhibited enhanced anticancer activity compared to their monoethyl counterparts. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times . Derivatives of this compound are being explored for enhanced biological activity through structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
